6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid
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Overview
Description
6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position and a carboxylic acid group at the 5th position of the imidazo[1,2-a]pyridine core. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-aminopyridine and a suitable brominated precursor, followed by cyclization and functionalization steps . The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product yields .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives or reduction to remove specific functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure without the bromine and carboxylic acid groups.
6-Bromoimidazo[1,2-a]pyridine: Lacks the carboxylic acid group.
Imidazo[1,2-a]pyridine-5-carboxylic acid: Lacks the bromine atom.
Uniqueness
6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-6-10-3-4-11(6)7(5)8(12)13/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHKDFLUFQDIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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